molecular formula C21H23N5O2 B11153003 N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide

N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11153003
M. Wt: 377.4 g/mol
InChI Key: LEUVLKLSJIJLBE-UHFFFAOYSA-N
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Description

N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide is a heterocyclic compound featuring an indole core substituted with an acetamide group at the 4-position. The indole nitrogen is further functionalized with a 2-oxoethyl chain bearing a 4-(2-pyridyl)piperazine moiety. This structure combines pharmacophoric elements associated with receptor binding: the indole scaffold is common in central nervous system (CNS)-targeting agents, while the piperazine-pyridyl group may enhance affinity for neurotransmitter receptors or enzymes .

The compound’s synthesis likely involves coupling a pre-functionalized indole precursor with a 2-oxo-2-(4-(2-pyridyl)piperazino)ethyl group via nucleophilic substitution or amidation, analogous to methods described for related piperazine-containing compounds (e.g., microwave-assisted reactions with potassium carbonate as a base) .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]indol-4-yl]acetamide

InChI

InChI=1S/C21H23N5O2/c1-16(27)23-18-5-4-6-19-17(18)8-10-26(19)15-21(28)25-13-11-24(12-14-25)20-7-2-3-9-22-20/h2-10H,11-15H2,1H3,(H,23,27)

InChI Key

LEUVLKLSJIJLBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reagents to introduce the pyridyl and piperazino groups, followed by acylation to introduce the acetamide moiety. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide. For instance, Mannich bases derived from similar structures have shown promising results against various cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (SK-LU-1), and breast cancer (MCF-7) . These derivatives exhibited significant cytotoxicity, suggesting that the indole framework may enhance the anticancer efficacy of the compound.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µg/mL)
Mannich Base AMCF-7< 2
Mannich Base BHepG25
Mannich Base CSK-LU-13

Antipsychotic Potential

The compound's structural similarities to known antipsychotic agents suggest its potential in treating psychiatric disorders. Research indicates that derivatives containing piperazine moieties have been evaluated for their antipsychotic activities, with some exhibiting superior efficacy compared to standard drugs like Risperidone . This opens avenues for further development and optimization of this compound as a novel antipsychotic agent.

Case Study: Antipsychotic Evaluation

In a controlled study, various piperazine derivatives were tested in animal models for their antipsychotic effects. The results indicated that specific modifications to the indole structure could enhance receptor binding affinity and therapeutic efficacy.

Antiviral Properties

Emerging evidence suggests that compounds with similar frameworks exhibit antiviral activity. For example, quinoxaline derivatives have been reported to possess protective effects against Tobacco Mosaic Virus (TMV), demonstrating their potential as antiviral agents . The mechanism may involve interference with viral replication processes, making this a promising area for further exploration.

Table 2: Antiviral Activity of Quinoxaline Derivatives

Compound NameVirus TypeEC50 Value (mg/mL)
Quinoxaline Derivative ATMV133.0
Quinoxaline Derivative BTMV157.6

Synthesis and Development

The synthesis of this compound has been explored through various synthetic routes, emphasizing the importance of optimizing conditions to enhance yield and purity . Techniques such as refluxing in specific solvents and employing catalysts have been documented to improve the efficiency of synthesis.

Mechanism of Action

The mechanism of action of N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide would depend on its specific biological target. Indole derivatives often interact with multiple receptors and enzymes in the body, leading to a range of biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Key Observations:

Piperazine Derivatives: The target compound and Compound 35 both incorporate piperazine, but their core structures differ (indole vs. dibenzodiazepinone). Compound 35’s muscarinic M2 antagonism suggests that the target compound’s piperazine-pyridyl group could similarly interact with GPCRs, albeit with differing selectivity due to the indole scaffold .

Acetamide Analogues :

  • The fluorobenzyl and bromophenyl substituents in N-4'-fluorobenzyl-4-(3-bromophenyl)acetamide highlight the role of halogenated aryl groups in sigma receptor binding. In contrast, the target compound’s pyridyl group may favor interactions with histamine or serotonin receptors due to its nitrogen-rich aromatic system.

Pyridyl-Containing Compounds: The Vertex Pharmaceuticals patent compound shares a pyridyl group with the target compound but incorporates a trimethoxyphenyl moiety linked to a propanamide backbone.

Hydrogen Bonding and Crystallinity :

  • The indole-acetamide framework in the target compound may form robust hydrogen-bonding networks, as described in Etter’s graph set analysis . Such interactions could enhance crystallinity but reduce solubility compared to more flexible analogs like Compound 35 .

Biological Activity

N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to consolidate the existing knowledge on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of an indole moiety, a piperazine ring, and an acetamide functional group. The structural formula is crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways associated with cell growth and apoptosis. Research indicates that it may act as a potent inhibitor of certain enzymes involved in tumor progression, particularly those linked to inflammation and cancer cell survival.

Antitumor Activity

A significant body of research has focused on the antitumor properties of similar acetamide derivatives. For instance, compounds with indole structures have shown promising results against solid tumors, including colorectal and lung cancers. Studies have demonstrated that derivatives can inhibit tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a role in inflammatory responses and cancer progression .

Case Study: Anticancer Effects

In a notable study, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds exhibited IC50 values ranging from 0.42 µM to 5 µM in inhibiting TNF-alpha production in human whole blood assays . This suggests a strong potential for therapeutic applications in oncology.

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Value
Molecular Weight 350.42 g/mol
Solubility Soluble in DMSO
Stability Stable under physiological conditions
Bioavailability High (subject to further studies)

Inhibition Studies

Recent studies have focused on the inhibition of heme oxygenase-1 (HO-1), an enzyme that has been implicated in cancer cell survival and proliferation. Compounds derived from similar scaffolds showed IC50 values ≤ 8 µM against HO-1, indicating potential as anti-cancer agents .

Selectivity and Toxicity

Selectivity assays have demonstrated that these compounds exhibit at least 300-fold selectivity for their target enzymes compared to others such as matrix metalloproteinases (MMPs) . Moreover, preliminary cytotoxicity assessments on human embryonic kidney cells indicated low toxicity levels, supporting their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the indole-piperazine-acetamide scaffold in this compound?

  • The synthesis of similar compounds often involves sequential amidation and alkylation steps. For example, coupling a piperazine derivative (e.g., 4-(2-pyridyl)piperazine) with an indole-bearing intermediate via nucleophilic substitution or carbodiimide-mediated amidation. Reaction conditions typically include dichloromethane or DMF as solvents, triethylamine as a base, and room temperature to reflux conditions .
  • Key considerations : Optimize stoichiometry of the piperazine moiety to avoid overalkylation. Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical to isolate the target compound from unreacted intermediates .

Q. How can spectroscopic techniques (NMR, MS) validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the indole NH proton (δ ~10–12 ppm), piperazine protons (δ ~2.5–3.5 ppm), and acetamide carbonyl (δ ~165–170 ppm). Compare chemical shifts with analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to verify regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Use ESI(+) mode to detect the molecular ion [M+H]⁺. Theoretical mass should match the molecular formula (C₂₁H₂₄N₅O₂; calculated m/z: 394.382) with <5 ppm error .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding assays : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors due to structural similarities to piperazine-containing ligands. Use radiolabeled ligands (e.g., [³H]-WAY-100635) and competitive binding protocols .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines at concentrations ≤10 µM to assess baseline toxicity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in predicted vs. observed receptor binding affinities?

  • Molecular docking (AutoDock Vina) : Model interactions between the compound’s piperazine-pyridyl moiety and conserved residues (e.g., Asp³.32 in 5-HT receptors). Compare results with experimental IC₅₀ values to refine force field parameters .
  • Free energy perturbation (FEP) : Quantify binding energy differences when modifying substituents on the indole or acetamide groups. This helps explain outliers in SAR studies .

Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 (≤5% v/v) for intravenous formulations. For oral administration, prepare solid dispersions with hydroxypropyl methylcellulose (HPMC) to enhance bioavailability .
  • Salt formation : React the free base with HCl or tartaric acid to improve crystallinity and solubility. Characterize salts via X-ray diffraction to confirm stoichiometry .

Q. How to address conflicting data in metabolic stability assays across species?

  • Species-specific cytochrome P450 profiling : Incubate the compound with liver microsomes from human, rat, and mouse. Use LC-MS/MS to quantify metabolites (e.g., N-dealkylation products). Adjust dosing regimens based on interspecies clearance rates .
  • Isotope labeling : Synthesize a deuterated analog (e.g., deuterium at the piperazine ethyl bridge) to track metabolic pathways and identify enzyme-specific degradation .

Data Contradiction Analysis

Q. Why might bioactivity differ between cell-based and cell-free assays?

  • Membrane permeability : The compound’s logP (~2.5) may limit passive diffusion in cell-based systems. Validate uptake using fluorescent analogs (e.g., BODIPY-labeled) via confocal microscopy .
  • Off-target effects : In cell-free assays, impurities (e.g., unreacted starting materials) can artificially inflate activity. Re-purify the compound via preparative HPLC (C18 column, acetonitrile/water gradient) and retest .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s reaction databases for analogous piperazine-indole syntheses .
  • Spectroscopic libraries : Cross-validate NMR assignments with the Acta Crystallographica structural reports .
  • Computational tools : Use Schrödinger Suite for docking and MD simulations; access parameters from recent QSAR studies on piperazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.